Cas no 39931-88-9 (3,3-(Ethylenedioxy)-5β,10β-epoxyestra-9(11)-en-17-one)

3,3-(Ethylenedioxy)-5β,10β-epoxyestra-9(11)-en-17-one is a steroidal derivative characterized by its unique epoxy and ethylenedioxy functional groups. This compound is of interest in synthetic organic chemistry due to its rigid polycyclic framework and reactive sites, which make it a valuable intermediate for the preparation of more complex steroid analogs. The presence of the 5β,10β-epoxide and the ethylenedioxy moiety enhances its stability while providing selective reactivity for further functionalization. Its structural features are particularly useful in pharmaceutical research, where it serves as a precursor for the development of biologically active molecules. The compound’s well-defined stereochemistry and purity ensure reproducibility in synthetic applications.
3,3-(Ethylenedioxy)-5β,10β-epoxyestra-9(11)-en-17-one structure
39931-88-9 structure
商品名:3,3-(Ethylenedioxy)-5β,10β-epoxyestra-9(11)-en-17-one
CAS番号:39931-88-9
MF:C20H26O4
メガワット:330.418046474457
CID:5730570

3,3-(Ethylenedioxy)-5β,10β-epoxyestra-9(11)-en-17-one 化学的及び物理的性質

名前と識別子

    • A-epoxyestra-9(11)-en-17-one
    • 39931-88-9
    • A,10
    • 3,3-(Ethylenedioxy)-5
    • SCHEMBL2477157
    • 3,3-(Ethylenedioxy)-5β,10β-epoxyestra-9(11)-en-17-one
    • Estr-9(11)-ene-3,17-dione, 5,10-epoxy-, cyclic 3-(1,2-ethanediyl acetal), (5α)-
    • インチ: 1S/C20H26O4/c1-17-6-5-15-13(14(17)2-3-16(17)21)4-7-18-12-19(22-10-11-23-19)8-9-20(15,18)24-18/h5,13-14H,2-4,6-12H2,1H3/t13-,14-,17-,18-,20+/m0/s1
    • InChIKey: BAMMJXIMVWLRCU-GYPRTHBGSA-N
    • ほほえんだ: O1[C@@]23CC4(CC[C@]12C1=CC[C@]2(C)C(CC[C@H]2[C@@H]1CC3)=O)OCCO4

計算された属性

  • せいみつぶんしりょう: 330.18310931g/mol
  • どういたいしつりょう: 330.18310931g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 24
  • 回転可能化学結合数: 0
  • 複雑さ: 663
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 5
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.1
  • トポロジー分子極性表面積: 48.1Ų

じっけんとくせい

  • 密度みつど: 1.29±0.1 g/cm3(Predicted)
  • ふってん: 499.1±45.0 °C(Predicted)

3,3-(Ethylenedioxy)-5β,10β-epoxyestra-9(11)-en-17-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
E399310-50mg
3,3-(Ethylenedioxy)-5β,10β-epoxyestra-9(11)-en-17-one
39931-88-9
50mg
$98.00 2023-05-18
TRC
E399310-500mg
3,3-(Ethylenedioxy)-5β,10β-epoxyestra-9(11)-en-17-one
39931-88-9
500mg
$ 800.00 2023-09-07
TRC
E399310-100mg
3,3-(Ethylenedioxy)-5β,10β-epoxyestra-9(11)-en-17-one
39931-88-9
100mg
$190.00 2023-05-18

3,3-(Ethylenedioxy)-5β,10β-epoxyestra-9(11)-en-17-one 関連文献

3,3-(Ethylenedioxy)-5β,10β-epoxyestra-9(11)-en-17-oneに関する追加情報

Introduction to 3,3-(Ethylenedioxy)-5β,10β-epoxyestra-9(11)-en-17-one (CAS No. 39931-88-9)

3,3-(Ethylenedioxy)-5β,10β-epoxyestra-9(11)-en-17-one, with the CAS number 39931-88-9, is a synthetic compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound belongs to the class of steroidal derivatives and is characterized by its unique structural features, including the ethylenedioxy bridge and the epoxy group. These structural elements contribute to its potential biological activities and therapeutic applications.

The chemical structure of 3,3-(Ethylenedioxy)-5β,10β-epoxyestra-9(11)-en-17-one is composed of a steroidal nucleus with modifications at specific positions. The ethylenedioxy bridge at the C-3 and C-4 positions and the epoxy group at the C-5 and C-10 positions are key features that distinguish this compound from other steroidal derivatives. These structural modifications can significantly influence the compound's pharmacological properties, such as its binding affinity to steroid receptors and its metabolic stability.

Recent studies have explored the potential therapeutic applications of 3,3-(Ethylenedioxy)-5β,10β-epoxyestra-9(11)-en-17-one. One notable area of research is its anti-inflammatory properties. In vitro and in vivo experiments have demonstrated that this compound can effectively inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, which are involved in various inflammatory diseases. This makes it a promising candidate for the development of new anti-inflammatory drugs.

Another area of interest is the compound's potential as an anti-cancer agent. Research has shown that 3,3-(Ethylenedioxy)-5β,10β-epoxyestra-9(11)-en-17-one can induce apoptosis in cancer cells by modulating key signaling pathways involved in cell survival and proliferation. Specifically, it has been found to inhibit the activation of Akt and NF-κB pathways, which are frequently dysregulated in various types of cancer. These findings suggest that this compound could be further developed for use in cancer therapy.

In addition to its anti-inflammatory and anti-cancer properties, 3,3-(Ethylenedioxy)-5β,10β-epoxyestra-9(11)-en-17-one has also been investigated for its potential neuroprotective effects. Studies have shown that this compound can protect neurons from oxidative stress and neurotoxicity by scavenging free radicals and enhancing antioxidant defenses. This property makes it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.

The pharmacokinetic properties of 3,3-(Ethylenedioxy)-5β,10β-epoxyestra-9(11)-en-17-one have also been studied to evaluate its suitability for therapeutic use. Preclinical studies have demonstrated that this compound exhibits favorable pharmacokinetic profiles, including good oral bioavailability and a reasonable half-life. These properties are crucial for ensuring that the compound can be effectively delivered to target tissues and maintain therapeutic concentrations over an extended period.

To further advance the development of 3,3-(Ethylenedioxy)-5β,10β-epoxyestra-9(11)-en-17-one, ongoing research is focused on optimizing its chemical structure to enhance its potency and selectivity. Computational methods such as molecular docking and molecular dynamics simulations are being employed to identify key interactions between the compound and its target proteins. These insights can guide the rational design of more potent analogs with improved therapeutic profiles.

Clinical trials are another critical step in evaluating the safety and efficacy of 3,3-(Ethylenedioxy)-5β,10β-epoxyestra-9(11)-en-17-one. Early-phase clinical trials have shown promising results in terms of safety and tolerability. However, more extensive studies are needed to fully assess its therapeutic potential in human subjects. These trials will provide valuable data on dosing regimens, side effects, and overall treatment outcomes.

In conclusion, 3,3-(Ethylenedioxy)-5β,10β-epoxyestra-9(11)-en-17-one (CAS No. 39931-88-9) is a promising compound with diverse biological activities that make it a valuable candidate for further pharmaceutical development. Its unique structural features contribute to its potential therapeutic applications in areas such as inflammation, cancer, and neurodegeneration. Continued research efforts will likely uncover additional benefits and optimize its use in clinical settings.

おすすめ記事

推奨される供給者
Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Heyuan Broad Spectrum Biotechnology Co., Ltd
PRIBOLAB PTE.LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
PRIBOLAB PTE.LTD
Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hebei Ganmiao New material Technology Co., LTD
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jinan Hanyu Chemical Co.,Ltd.